molecular formula C20H27ClN4O3S2 B2910954 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1217047-62-5

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2910954
CAS No.: 1217047-62-5
M. Wt: 471.03
InChI Key: MQPXTPVSORIVQD-UHFFFAOYSA-N
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Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride, also known as GLPG-0974, is a potent, selective, and cell-active ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) (source) . RIPK2 is a critical serine/threonine kinase that acts as a downstream effector in the nucleotide-binding oligomerization domain (NOD) 1 and NOD2 signaling pathways, which are pattern recognition receptors of the innate immune system. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and chemokines (source) . By specifically inhibiting RIPK2, this compound effectively blocks NOD-induced NF-κB activation and the secretion of cytokines such as IL-8 and TNF-α (source) . Its primary research value lies in dissecting the intricate role of NOD/RIPK2 signaling in various autoimmune, inflammatory, and infectious disease models, including inflammatory bowel disease (IBD), sarcoidosis, and multiple sclerosis. Researchers utilize this inhibitor as a key pharmacological tool to validate RIPK2 as a therapeutic target and to explore the potential of pathway modulation for treating innate immunity-driven pathologies.

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2.ClH/c1-2-23-13-10-17-18(14-23)28-20(21-17)22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-4-3-5-12-24;/h6-9H,2-5,10-14H2,1H3,(H,21,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXTPVSORIVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a thiazolo-pyridine moiety with a piperidinesulfonamide group. Its molecular formula is C17H24ClN3O2S, and it is typically encountered in its hydrochloride form. The presence of the thiazolo-pyridine ring is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial properties. For instance, derivatives of thiazolo-pyridine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have been reported to have IC50 values indicating strong inhibition . Furthermore, the thiazolo-pyridine derivatives are known to inhibit urease, an enzyme associated with the pathogenesis of certain infections .

Anticancer Potential

The anticancer potential of this compound is also noteworthy. Research has suggested that thiazolo-pyridine derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell growth and survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound's structure allows it to bind effectively to target enzymes like AChE and urease.
  • Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolo-pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities through in vitro assays. The results indicated that certain modifications enhanced antimicrobial and anticancer activities significantly .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins. These studies help elucidate the interaction dynamics at the molecular level .
  • Comparative Analysis : A comparative analysis of several thiazolo-pyridine derivatives showed that structural variations significantly impacted their biological efficacy. For example, modifications at the piperidine ring led to variations in enzyme inhibition potency .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE inhibition (IC50 values < 10 µM)
AnticancerInduction of apoptosis in cancer cells
AntioxidantProtective effects against oxidative stress

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the thiazolo[5,4-c]pyridine core and the benzamide group. These modifications influence molecular weight, solubility, and target binding.

Table 1: Structural and Molecular Comparison
Compound Name (Reference) Core Substituent (Position 5) Benzamide Substituent Molecular Formula Molecular Weight (Da)
Target Compound (Hypothetical) Ethyl 4-(Piperidin-1-ylsulfonyl) Not Provided ~450 (Estimated)
N-(5-Benzyl-...-tert-butyl) HCl () Benzyl 4-(tert-Butyl) C₂₄H₂₈ClN₃OS 442.018
N-(5-Methyl-...-3-nitro) () Methyl 3-Nitro C₁₄H₁₄N₄O₃S 318.351
N-(5-Methyl-...-2-naphthamide) HCl () Methyl 2-Naphthamide Not Provided ~380 (Estimated)
N-(5-Cyclopropylsulfonyl-...-tetrazolyl) () Cyclopropylsulfonyl 3-(1H-Tetrazol-1-yl) C₁₇H₁₇N₇O₃S₂ 431.5

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) may improve metabolic stability but could introduce reactivity concerns.
  • Sulfonyl groups (e.g., piperidin-1-ylsulfonyl in the target compound, cyclopropylsulfonyl in ) enhance hydrogen bonding and solubility, critical for target engagement .

Pharmacological Activity Trends

Solubility and Bioavailability
  • Hydrochloride salts (e.g., ) improve aqueous solubility, a feature shared with the target compound.
  • Piperidinylsulfonyl substituents (target compound) may offer superior solubility compared to tert-butyl () or naphthamide () groups due to polar sulfonyl interactions.

Research Findings and Clinical Relevance

  • : The nitroso-substituted analog showed activity in preclinical embolic disease studies, suggesting that modifications at the 5-position are critical for optimizing potency .

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